molecular formula C11H19N3O2S B2669166 N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 469876-38-8

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No.: B2669166
CAS No.: 469876-38-8
M. Wt: 257.35
InChI Key: MBCUQUPGBMTRRM-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide typically involves the reaction of ethylamine with a thiazolidinone precursor. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group to an amine using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the acetamide or thiazolidinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit specific enzymes or bind to receptors, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Iminothiazolidinones: Compounds with imino groups attached to the thiazolidinone ring.

Uniqueness

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide’s unique combination of ethyl and ethylimino groups distinguishes it from other thiazolidinone derivatives, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-ethyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-4-12-9(15)7-8-10(16)14(6-3)11(17-8)13-5-2/h8H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCUQUPGBMTRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=NCC)S1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.